An In-depth Technical Guide to 5-Methyl-1,3-oxazole-2-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methyl-1,3-oxazole-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-1,3-oxazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its fundamental physicochemical and spectroscopic properties, provides validated, step-by-step protocols for its synthesis from commercially available starting materials, and explores its reactivity and applications as a key building block in the development of complex bioactive molecules. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and methodologies to facilitate the effective use of this versatile compound.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties[1][2]. The stability and electronic characteristics of the oxazole ring, coupled with its ability to engage in diverse interactions with biological targets, make it a valuable scaffold in drug discovery[1]. 5-Methyl-1,3-oxazole-2-carbaldehyde serves as a crucial synthetic intermediate, leveraging the reactivity of its aldehyde functional group to enable the strategic incorporation of the 5-methyl-1,3-oxazole moiety into more complex molecular architectures[1].
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 5-Methyl-1,3-oxazole-2-carbaldehyde is essential for its effective handling, characterization, and application in synthesis.
Physicochemical Data
The core physicochemical properties of 5-Methyl-1,3-oxazole-2-carbaldehyde are summarized in the table below. The compound typically presents as a crystalline white solid[1].
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | PubChem[3] |
| Molecular Weight | 111.10 g/mol | PubChem[1][3] |
| CAS Number | 1030585-89-7 | BenchChem[1] |
| Appearance | Crystalline white solid | BenchChem[1] |
| XLogP3 | 0.5 | PubChem[3] |
Note: Experimental melting and boiling points are not consistently reported in publicly available literature.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 5-Methyl-1,3-oxazole-2-carbaldehyde. The following sections detail the expected spectroscopic signatures.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the oxazole ring proton, and the methyl group protons. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The oxazole ring proton (at C4) will appear as a singlet, and the methyl protons (at C5) will also be a singlet.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the oxazole ring, and the methyl carbon. Based on data for related oxazole derivatives, the chemical shifts can be predicted[4].
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will include C=N and C-O-C stretching vibrations of the oxazole ring.
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 111.10). Fragmentation patterns will be consistent with the structure of the molecule.
Synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde
The synthesis of 5-Methyl-1,3-oxazole-2-carbaldehyde can be efficiently achieved through a two-step process: the synthesis of the 5-methyloxazole precursor, followed by its formylation. The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like oxazoles[5][6][7].
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 5-Methyl-1,3-oxazole-2-carbaldehyde.
Experimental Protocols
Causality: The synthesis of the oxazole ring is a critical first step. A gold-catalyzed cyclization of propargyl amides, formed in situ from propargyl alcohol and a nitrile, offers a mild and efficient route to 2,5-disubstituted oxazoles. This method avoids harsh conditions that could degrade the starting materials or product.
Protocol:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propargyl alcohol (1.0 eq) and acetonitrile (1.5 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).
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Catalyst Addition: To the stirred solution, add a gold catalyst, for example, [AuCl(PPh₃)] (0.05 eq), and a silver salt co-catalyst, such as AgOTf (0.05 eq).
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methyloxazole.
Causality: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile that readily reacts with the electron-rich C2 position of the 5-methyloxazole ring[5][7]. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Protocol:
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Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 5-methyloxazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
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Reaction Execution: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield 5-Methyl-1,3-oxazole-2-carbaldehyde as a white crystalline solid[1].
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of 5-Methyl-1,3-oxazole-2-carbaldehyde dictates its reactivity, making it a versatile building block for a variety of chemical transformations.
Key Reactions
Caption: Key reactions of 5-Methyl-1,3-oxazole-2-carbaldehyde.
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Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-methyl-1,3-oxazole-2-carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)[1]. Optimized conditions can provide yields in the range of 70-85%[1].
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Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines. This reaction is particularly useful for introducing the oxazole moiety into more complex molecules. A significant application is in the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines[1].
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the formation of Schiff bases with primary amines[2], and Wittig-type reactions to form alkenes.
Application in Drug Discovery: A Case Study
The utility of 5-Methyl-1,3-oxazole-2-carbaldehyde is highlighted by its use as a key intermediate in the synthesis of potent kinase inhibitors. For instance, it can be employed in the construction of pyrazolo-pyridine derivatives, which are scaffolds for various kinase inhibitors.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methyl-1,3-oxazole-2-carbaldehyde is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautions:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
5-Methyl-1,3-oxazole-2-carbaldehyde is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a reliable platform for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
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